molecular formula C13H19NO3 B1615392 BENZAMIDE, N,N-DIETHYL-o-(beta-HYDROXYETHOXY)- CAS No. 63886-92-0

BENZAMIDE, N,N-DIETHYL-o-(beta-HYDROXYETHOXY)-

Cat. No. B1615392
CAS RN: 63886-92-0
M. Wt: 237.29 g/mol
InChI Key: QDOVDSFIOUZBQT-UHFFFAOYSA-N
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Description

“BENZAMIDE, N,N-DIETHYL-o-(beta-HYDROXYETHOXY)-” is a chemical compound. It is a derivative of Benzamide, which is the simplest amide derivative of benzoic acid .


Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “BENZAMIDE, N,N-DIETHYL-o-(beta-HYDROXYETHOXY)-” can be analyzed using various chemistry software . The structure data file is available for download and can be imported to most of the chemistry software for further analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of Benzamide, the parent compound of “BENZAMIDE, N,N-DIETHYL-o-(beta-HYDROXYETHOXY)-”, include a molar mass of 121.139 g·mol −1, an appearance as an off-white solid, a density of 1.341 g/cm 3, a melting point of 127 to 130 °C, a boiling point of 288 °C, and solubility in water of 13.5 g/L (at 25°C) .

Safety And Hazards

The safety data sheet for Benzamide indicates that it is harmful if swallowed and suspected of causing genetic defects . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, washing thoroughly after handling, not eating, drinking, or smoking when using this product, and storing locked up .

properties

IUPAC Name

N,N-diethyl-2-(2-hydroxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-3-14(4-2)13(16)11-7-5-6-8-12(11)17-10-9-15/h5-8,15H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOVDSFIOUZBQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30213484
Record name Benzamide, N,N-diethyl-o-(beta-hydroxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30213484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BENZAMIDE, N,N-DIETHYL-o-(beta-HYDROXYETHOXY)-

CAS RN

63886-92-0
Record name Benzamide, N,N-diethyl-o-(beta-hydroxyethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063886920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N,N-diethyl-o-(beta-hydroxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30213484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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